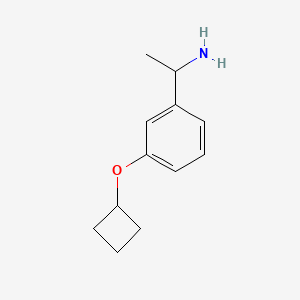

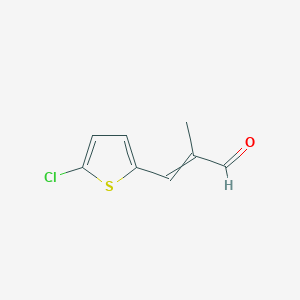

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal

Overview

Description

The compound “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” is a type of organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S, which contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and context-dependent . For instance, the antioxidant activity of synthesized thiophenes has been surveyed, and some of the synthesized thiophenes also had antimicrobial characteristics clarified by the disk diffusion experiment on Gram-positive and Gram-negative bacteria .Scientific Research Applications

Medicinal Chemistry

- Application : Chalcone derivatives, such as “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal”, have attracted attention due to their numerous pharmacological activities .

- Method : These compounds are typically obtained by Claisen–Schmidt condensation of an aromatic aldehyde and an aromatic acetophenone under either base or acid catalysis .

- Results : Changes in their structures have displayed a high degree of diversity that has proven to result in a broad spectrum of biological activities. The tested compounds show a varied range of inhibition values against all the tested microbial strains .

Material Science

- Application : The solid-state emissive chalcone “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” exhibits a planar structure and the bond parameters are compared with related compounds already described in the literature .

- Method : Orange rectangular blocks suitable for X-ray diffraction analysis were obtained for the previously reported title chalcone .

- Results : The determination of the structure of this chalcone is quite relevant because it will play an important role in theoretical calculations to investigate potential two-photon absorption processes .

Future Directions

The future directions for research on “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” and related compounds are broad and promising. Thiophene-based analogs have attracted increasing attention due to their numerous pharmacological activities . Changes in their structures have displayed a high degree of diversity that has proven to result in a broad spectrum of biological activities . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWRTRQJKPWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(S1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)

![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)

![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)